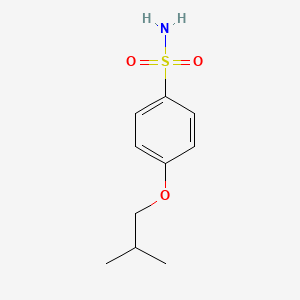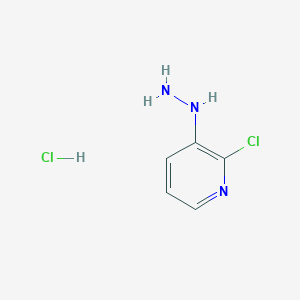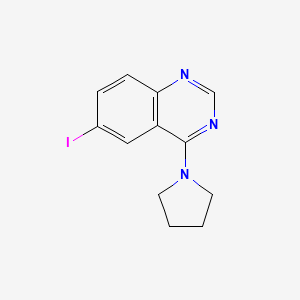
6-Iodo-4-(pyrrolidin-1-yl)quinazoline
Vue d'ensemble
Description
6-Iodo-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound containing a pyrrolidine ring and a quinazoline ring. It is an aromatic compound that is widely used in scientific research and applications. This compound is often used as a building block for synthesizing novel molecules for drug discovery and development. 6-Iodo-4-(pyrrolidin-1-yl)quinazoline is also known as IQ or IPQ.
Applications De Recherche Scientifique
Anti-Cancer Activity
Quinazoline derivatives, including “6-Iodo-4-(pyrrolidin-1-yl)quinazoline”, have been found to exhibit significant anti-cancer activity . They have been observed as multi-kinase inhibitors and show effective cellular anti-proliferative activity against several cancer cell lines .
Anti-Inflammatory Activity
Quinazoline compounds have been reported to possess anti-inflammatory properties . This makes “6-Iodo-4-(pyrrolidin-1-yl)quinazoline” a potential candidate for the development of new anti-inflammatory drugs.
Anti-Bacterial Activity
Quinazoline derivatives have shown promising anti-bacterial activity . This suggests that “6-Iodo-4-(pyrrolidin-1-yl)quinazoline” could be used in the development of new antibiotics.
Anti-Oxidant Activity
Quinazoline compounds, including “6-Iodo-4-(pyrrolidin-1-yl)quinazoline”, have been found to exhibit antioxidant properties . This could make it useful in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Quinazoline derivatives have been reported to possess anti-viral properties . This suggests that “6-Iodo-4-(pyrrolidin-1-yl)quinazoline” could be used in the development of new antiviral drugs.
Anti-Diabetic Activity
Quinazoline compounds have shown promising anti-diabetic activity . This suggests that “6-Iodo-4-(pyrrolidin-1-yl)quinazoline” could be used in the development of new anti-diabetic drugs.
Anti-Hypertensive Activity
Quinazoline derivatives have been reported to possess anti-hypertensive properties . This suggests that “6-Iodo-4-(pyrrolidin-1-yl)quinazoline” could be used in the development of new anti-hypertensive drugs.
PI3K Inhibition
Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer . “6-Iodo-4-(pyrrolidin-1-yl)quinazoline” could potentially be used as a PI3K inhibitor.
Mécanisme D'action
Target of Action
The primary target of 6-Iodo-4-(pyrrolidin-1-yl)quinazoline is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
6-Iodo-4-(pyrrolidin-1-yl)quinazoline acts as an inhibitor of PI3K . By inhibiting PI3K, it disrupts the PI3K signaling pathway, which can lead to the inhibition of cell growth and proliferation, and induce apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, and its disruption can lead to various downstream effects. For instance, the inhibition of PI3K can lead to a decrease in the activation of AKT, a serine/threonine kinase that plays a key role in the PI3K signaling pathway . This can result in the induction of cell cycle arrest and apoptosis .
Result of Action
In in vitro anticancer assays, 6-Iodo-4-(pyrrolidin-1-yl)quinazoline showed submicromolar inhibitory activity against various tumor cell lines . It induced cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells by inhibition of PI3K . These results suggest that the compound might serve as a lead compound for the development of PI3K inhibitors .
Propriétés
IUPAC Name |
6-iodo-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGIEEBWLOOZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-4-(pyrrolidin-1-yl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083126.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)
![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)
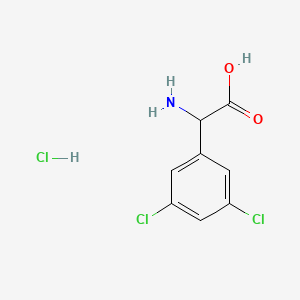
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)

![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
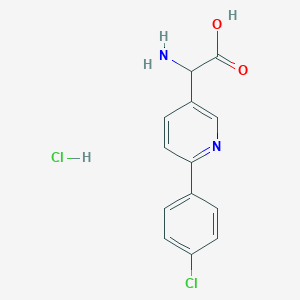
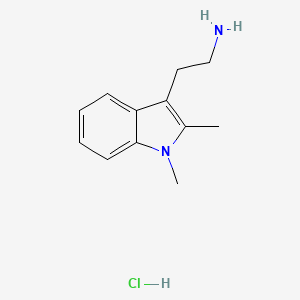
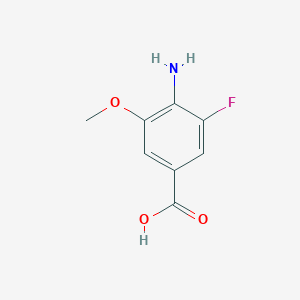
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)
